molecular formula C13H16FNO3 B7870429 1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene

1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene

Cat. No.: B7870429
M. Wt: 253.27 g/mol
InChI Key: AERFIKXPLANMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a cyclohexylmethoxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, cyclohexylmethanol can be reacted with 3-fluoro-2-nitrobenzyl chloride in the presence of a strong base like sodium hydride to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group, leading to the formation of corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(Cyclohexylmethoxy)-3-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.

Comparison with Similar Compounds

  • 1-(Cyclohexylmethoxy)-2-fluoro-4-nitrobenzene
  • 1-(Cyclohexylmethoxy)-3-chloro-2-nitrobenzene
  • 1-(Cyclohexylmethoxy)-3-fluoro-4-nitrobenzene

Uniqueness: 1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a nitro group on the benzene ring provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFIKXPLANMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.